molecular formula C23H30N4O5S B2904766 methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate CAS No. 882750-13-2

methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate

Cat. No.: B2904766
CAS No.: 882750-13-2
M. Wt: 474.58
InChI Key: KMIPOXZXDAOKSX-UHFFFAOYSA-N
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Description

Methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate is a complex organic compound with a molecular formula of C23H30N4O5S This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate typically involves multiple steps:

    Formation of the Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This is usually done by reacting the benzimidazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Octyloxy Aniline: The octyloxy aniline moiety is then introduced through a nucleophilic substitution reaction, where the aniline derivative reacts with the sulfonylated benzimidazole.

    Carbamoylation: Finally, the carbamate group is introduced by reacting the intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the aniline moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Triethylamine, various nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide or carbamate groups. It can also be used in assays to investigate the activity of enzymes that metabolize benzimidazole derivatives.

Medicine

In medicine, the compound’s potential as a pharmaceutical agent is of significant interest. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, or neurological disorders.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes or receptors, potentially inhibiting their activity. The sulfonyl and carbamate groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(5-{[4-(butyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate
  • Methyl N-(5-{[4-(hexyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate
  • Methyl N-(5-{[4-(decyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate

Uniqueness

What sets methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate apart is the specific length of the octyloxy chain, which can influence its solubility, membrane permeability, and overall biological activity. This makes it a unique candidate for applications where these properties are crucial.

Properties

IUPAC Name

methyl N-[6-[(4-octoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5S/c1-3-4-5-6-7-8-15-32-18-11-9-17(10-12-18)27-33(29,30)19-13-14-20-21(16-19)25-22(24-20)26-23(28)31-2/h9-14,16,27H,3-8,15H2,1-2H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIPOXZXDAOKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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